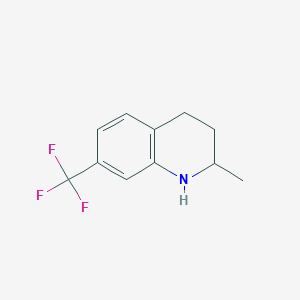
2-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines It is characterized by the presence of a trifluoromethyl group at the 7th position and a methyl group at the 2nd position on the tetrahydroquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-methyl aniline with trifluoroacetaldehyde followed by cyclization can yield the desired compound. The reaction conditions typically involve the use of a catalyst, such as a Lewis acid, and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylquinoline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
7-(Trifluoromethyl)quinoline: Lacks the tetrahydro structure, affecting its reactivity and applications.
2-Methyl-1,2,3,4-tetrahydroquinoline: Lacks the trifluoromethyl group, leading to differences in lipophilicity and biological activity.
Uniqueness
2-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the methyl and trifluoromethyl groups, which confer distinct chemical properties and potential applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C11H12F3N |
|---|---|
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
2-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C11H12F3N/c1-7-2-3-8-4-5-9(11(12,13)14)6-10(8)15-7/h4-7,15H,2-3H2,1H3 |
Clave InChI |
MNTYVFMTCAXZPD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C(N1)C=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



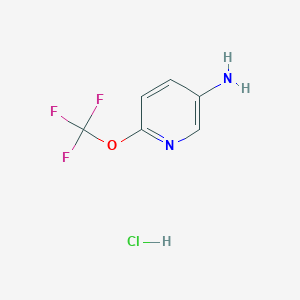

![3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL](/img/structure/B11890213.png)
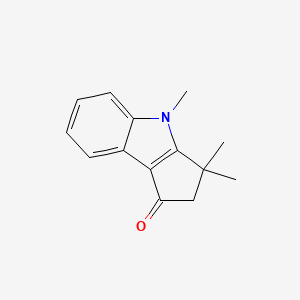
![4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline](/img/structure/B11890218.png)


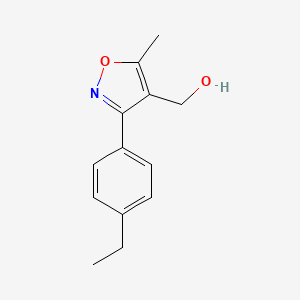
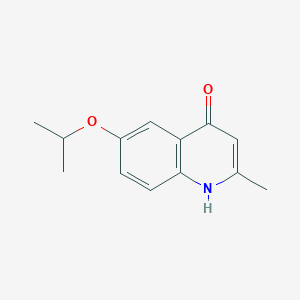

![7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11890266.png)


